molecular formula C31H49N7O7 B12535621 L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine CAS No. 870190-39-9

L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine

Cat. No.: B12535621
CAS No.: 870190-39-9
M. Wt: 631.8 g/mol
InChI Key: XMHUWQOVIMOUFD-NPJMLQJUSA-N
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Description

L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine is a synthetic peptide composed of six amino acids: phenylalanine, glycine, proline, alanine, lysine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents like carbodiimides or succinimides facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.

Scientific Research Applications

L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine has several applications in scientific research:

    Chemistry: It serves as a model compound for studying peptide synthesis and modification.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications include drug delivery systems and as a scaffold for developing peptide-based drugs.

    Industry: It can be utilized in the production of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-proline: A dipeptide with similar structural features.

    L-Alanyl-L-valyl-L-prolyl-L-phenylalanine: Another peptide with a different sequence but similar functional groups.

    L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl: A peptide with a slightly different sequence.

Uniqueness

L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities.

Properties

CAS No.

870190-39-9

Molecular Formula

C31H49N7O7

Molecular Weight

631.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C31H49N7O7/c1-19(2)16-24(31(44)45)37-29(42)23(12-7-8-14-32)36-27(40)20(3)35-30(43)25-13-9-15-38(25)26(39)18-34-28(41)22(33)17-21-10-5-4-6-11-21/h4-6,10-11,19-20,22-25H,7-9,12-18,32-33H2,1-3H3,(H,34,41)(H,35,43)(H,36,40)(H,37,42)(H,44,45)/t20-,22-,23-,24-,25-/m0/s1

InChI Key

XMHUWQOVIMOUFD-NPJMLQJUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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